Isopropyl cinnamate

Catalog No.
S1943714
CAS No.
7780-06-5
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl cinnamate

CAS Number

7780-06-5

Product Name

Isopropyl cinnamate

IUPAC Name

propan-2-yl (E)-3-phenylprop-2-enoate

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+

InChI Key

RGACABDFLVLVCT-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C=CC1=CC=CC=C1

Solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Canonical SMILES

CC(C)OC(=O)C=CC1=CC=CC=C1

Antimicrobial Activity in Pharmaceutical Sciences

Flavoring and Fragrance Ingredient in Food Industry

Perfuming Agent in Cosmetics

Material Science Applications

Research and Development

    Field: Chemical Research

    Application Summary: Isopropyl cinnamate is used for research and development purposes, particularly in the synthesis of new compounds.

    Methods: It is employed as a reagent or intermediate in laboratory settings.

    Results: Its use in R&D can lead to the discovery of new materials and pharmaceuticals.

Isopropyl cinnamate is an organic compound with the chemical formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol. It is classified as an ester, specifically the isopropyl ester of cinnamic acid. The structure features a phenyl group attached to a double bond (C=C) and an ester group (COO), giving it unique aromatic properties. This compound appears as a colorless to light yellow liquid with a pleasant, honey-like odor, and it occurs naturally in various fruits such as strawberries and grapes. Isopropyl cinnamate is primarily utilized in the food and cosmetic industries for its flavoring and fragrance properties .

Isopropyl cinnamate does not have a well-defined mechanism of action in biological systems. Its primary function is as a flavoring agent, interacting with olfactory receptors in the nose to produce a pleasant aroma [7].

Here are some sources for further reading:

  • [1] PubChem. Isopropyl cinnamate.
  • [2] FEMA - Flavor and Extract Manufacturers Association. Isopropyl cinnamate.
  • [3] The Good Scents Company. isopropyl cinnamate.
  • [4] Organic Syntheses. Preparation of Esters.
  • [5] Humber, D. P. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. (This reference discusses the hydrolysis of similar esters)
  • [6] Sigma-Aldrich. Isopropyl cinnamate = 96 , FG 7780-06-5.
  • [7] Bush, J. N., & Lund, M. (2014). Perception of odor quality by the human brain. Progress in Neurobiology, 117, 21-38. (This reference provides general information about odor perception)
  • [8] JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2000). Compendium of Food Additive Specifications. (This reference contains safety evaluations of various food additives, including Isopropyl cinnamate)
  • [9] Frosch, P. J., & Menné, T. (2000). Fragrance allergy. Current Opinion in Allergy and Clinical Immunology, 10(3), 233-237. (This reference discusses skin sensitization caused by fragrance ingredients)

Isopropyl cinnamate has been studied for its biological activities, particularly its antimicrobial properties. Research indicates that it exhibits significant antibacterial and antifungal effects, with minimum inhibitory concentration (MIC) tests demonstrating its ability to inhibit the growth of pathogenic microorganisms. Additionally, it interacts with olfactory receptors, contributing to its use as a flavoring agent in food products.

The synthesis of isopropyl cinnamate can be achieved through several methods:

  • Esterification Method: The most common method involves the reaction of cinnamic acid with isopropanol in the presence of an acid catalyst.
  • Multi-step Reactions: More complex synthetic routes involve multiple steps including oxidation and reduction processes, which can yield various derivatives of isopropyl cinnamate .

Isopropyl cinnamate finds diverse applications across several fields:

  • Food Industry: Used as a flavoring agent due to its pleasant aroma.
  • Cosmetic Industry: Incorporated into fragrances and cosmetic formulations.
  • Material Science: Investigated for potential use in material preservation and as an insect repellent.
  • Pharmaceutical Research: Employed as a reagent or intermediate in the synthesis of new compounds .

Studies on isopropyl cinnamate's interactions primarily focus on its antimicrobial properties and olfactory interactions. Its effectiveness against various pathogens has been quantified through MIC tests, revealing potential applications in food preservation and cosmetics where microbial contamination is a concern. Additionally, its olfactory characteristics make it valuable in sensory evaluations.

Isopropyl cinnamate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Ethyl cinnamateEsterCommonly used as a flavoring agent; similar aroma profile.
Methyl cinnamateEsterSmaller alkyl group; used in similar applications but with different volatility.
Benzyl cinnamateEsterContains a benzyl group; often used for fragrance applications but may have different sensory characteristics.
Propyl cinnamateEsterSimilar structure but larger alkyl group; affects solubility and volatility compared to isopropyl variant.

Isopropyl cinnamate's unique combination of properties—its specific chain length and functional groups—distinguishes it from these similar compounds, influencing its applications in flavoring and fragrance industries .

Physical Description

Colourless viscous liquid, balsamic, sweet and dry amber type odou

XLogP3

3.4

Density

1.020-1.027

Other CAS

7780-06-5

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, 1-methylethyl ester: ACTIVE

Dates

Modify: 2023-08-16

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